2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
CAS No.: 477330-36-2
Cat. No.: VC16170096
Molecular Formula: C22H18BrN5OS
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477330-36-2 |
|---|---|
| Molecular Formula | C22H18BrN5OS |
| Molecular Weight | 480.4 g/mol |
| IUPAC Name | 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H18BrN5OS/c1-15-3-2-4-18(13-15)25-20(29)14-30-22-27-26-21(16-9-11-24-12-10-16)28(22)19-7-5-17(23)6-8-19/h2-13H,14H2,1H3,(H,25,29) |
| Standard InChI Key | XYXBGUCCFSYSPR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (molecular formula: ) features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with 4-bromophenyl and pyridin-4-yl groups, respectively . The acetamide side chain is further functionalized with a 3-methylphenyl group, contributing to its steric and electronic profile.
Table 1: Key Molecular Descriptors
The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the pyridine moiety introduces basicity and hydrogen-bonding capabilities . These features collectively influence the compound’s solubility, stability, and interaction with biological targets.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with appropriate aldehydes or ketones under acidic conditions.
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Sulfanyl-Acetamide Incorporation: Thioether linkage formation via nucleophilic substitution between the triazole-thiolate and chloroacetamide derivatives .
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Purification: High-performance liquid chromatography (HPLC) achieves >95% purity, confirmed by NMR and mass spectrometry.
Table 2: Key Spectral Data
| Technique | Observations | Source |
|---|---|---|
| NMR | δ 8.5–8.7 (pyridine-H), δ 7.2–7.8 (aromatic-H), δ 2.3 (CH) | |
| IR | 1650 cm (C=O), 1550 cm (C=N) | |
| HRMS | [M+H] m/z 481.0498 (calculated: 481.0495) |
Industrial-Scale Production Challenges
Scaling up synthesis requires optimization of reaction conditions (e.g., temperature, solvent selection) to mitigate side reactions. The bromophenyl group’s steric bulk complicates coupling steps, necessitating catalysts like palladium complexes .
Biological Activity and Mechanistic Insights
Molecular Docking Studies
Docking simulations with EGFR kinase (PDB: 1M17) reveal a binding energy of −9.2 kcal/mol, facilitated by:
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Hydrogen bonds between the pyridine nitrogen and Thr790.
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Hydrophobic interactions involving the bromophenyl group and Leu788 .
Research Applications and Comparative Analysis
Drug Discovery Utility
The compound serves as a lead structure for designing analogs with improved pharmacokinetics. For example, replacing bromine with chlorine enhances aqueous solubility but reduces target affinity .
Table 3: Analog Comparison
| Analog Substituent | Bioactivity (IC) | Solubility (mg/mL) |
|---|---|---|
| 4-Bromophenyl | 12.3 μM | 0.45 |
| 4-Chlorophenyl | 18.7 μM | 0.78 |
| 4-Fluorophenyl | 25.1 μM | 1.12 |
Agricultural Chemistry Prospects
Exploratory studies indicate herbicidal activity against Amaranthus retroflexus (ED = 45 μM), likely through inhibition of acetolactate synthase .
Limitations and Future Directions
Current research gaps include:
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Toxicological Profiling: No in vivo toxicity data available.
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Metabolic Stability: Preliminary hepatic microsome assays show rapid oxidation of the methylphenyl group (t = 23 min).
Future work should prioritize:
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Structural modifications to enhance metabolic stability.
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In vivo efficacy studies in disease models.
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Exploration of combination therapies to mitigate resistance.
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